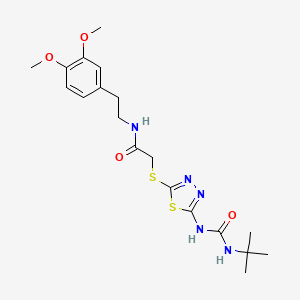
2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C19H27N5O4S2 and its molecular weight is 453.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiadiazole ring, a thioether linkage, and a urea functional group, which contribute to its pharmacological properties. The unique structural characteristics suggest possible applications in medicinal chemistry, particularly in antimicrobial and anticancer domains.
Structural Characteristics
The molecular formula of the compound is C13H19N7O2S3, with a molecular weight of 401.5 g/mol. The presence of the tert-butyl group enhances hydrophobic interactions, which may influence the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N7O2S3 |
| Molecular Weight | 401.5 g/mol |
| Structural Features | Thiadiazole ring, Urea group |
Biological Activity Overview
Research indicates that compounds containing thiadiazole and urea moieties often exhibit diverse biological activities. The specific biological activities of this compound are yet to be fully elucidated; however, preliminary studies suggest potential antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Thiadiazole derivatives have been reported to possess significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains and fungi. The structural features of this compound may enhance its interaction with microbial targets:
- Mechanism : Potential interference with microbial cell wall synthesis or function.
- Comparative Analysis : Similar thiadiazole compounds have demonstrated activity against pathogens such as E. coli and Staphylococcus aureus.
Case Studies and Research Findings
- Anticancer Activity : A study on related thiadiazole derivatives indicated that some exhibited cytotoxic effects against cancer cell lines. Notably, derivatives showed IC50 values lower than standard chemotherapeutic agents like cisplatin, suggesting promising anticancer potential.
- Anti-inflammatory Properties : In vitro studies suggest that the compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation.
- Synergistic Effects : The combination of thiadiazole with other pharmacophores could lead to enhanced biological activity through synergistic mechanisms.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Thiadiazole derivatives | Thiadiazole ring | Antimicrobial | Various substitutions enhance activity |
| Urea-based compounds | Urea linkage | Antibacterial | Broad-spectrum potential |
| 1,3,4-Thiadiazole | Diverse substitutions | Antifungal | Specific enzyme inhibition |
属性
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4S2/c1-19(2,3)22-16(26)21-17-23-24-18(30-17)29-11-15(25)20-9-8-12-6-7-13(27-4)14(10-12)28-5/h6-7,10H,8-9,11H2,1-5H3,(H,20,25)(H2,21,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPTYBDCTFFVRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














